5,7-Difluoro-1,2,3,4-tetrahydronaphthalene
Description
Significance of Fluorinated Alicyclic and Aromatic Systems in Advanced Chemical Research
The introduction of fluorine into organic molecules, particularly within alicyclic and aromatic frameworks, has become a cornerstone of modern chemical research. This strategic incorporation of fluorine is a powerful tool for fine-tuning a molecule's physical, chemical, and biological properties, leading to the development of novel and highly functional chemical entities.
The profound influence of fluorine on molecular behavior stems from its unique atomic characteristics. As the most electronegative element, fluorine's presence in a molecule induces strong electronic effects. sigmaaldrich.com The carbon-fluorine (C-F) bond is highly polarized and the strongest single bond in organic chemistry. nih.gov This inherent strength contributes to the enhanced thermal and metabolic stability of fluorinated compounds. sigmaaldrich.com
The introduction of fluorine can significantly alter a molecule's lipophilicity, a critical parameter in medicinal chemistry that affects a drug's absorption, distribution, metabolism, and excretion. Furthermore, fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and even so-called "orthogonal" interactions, thereby influencing molecular conformation and binding affinity to biological targets. nih.gov The strategic placement of fluorine can block sites of metabolic attack, prolonging the active lifetime of a therapeutic agent. nih.gov
The electronic effects of fluorine are not limited to inductive withdrawal; it can also exert a positive mesomeric effect. sigmaaldrich.com This dual electronic nature allows for nuanced control over the reactivity and properties of aromatic and alicyclic systems. For instance, in aromatic rings, fluorine substitution can modulate the acidity and basicity of nearby functional groups, which can be crucial for optimizing a molecule's pharmacokinetic profile. sigmaaldrich.com
Table 1: Key Modulatory Effects of Fluorine Substitution
| Property | Effect of Fluorination | Significance |
| Metabolic Stability | Increased due to the strength of the C-F bond. | Enhanced drug half-life and bioavailability. |
| Lipophilicity | Can be modulated depending on the degree and position of fluorination. | Optimization of drug absorption and distribution. |
| Binding Affinity | Can be enhanced through various non-covalent interactions. | Improved potency and selectivity of bioactive molecules. |
| Acidity/Basicity (pKa) | Can be altered through inductive effects. | Fine-tuning of a molecule's ionization state and solubility. |
| Conformation | Can be influenced by stereoelectronic effects. | Control over molecular shape and biological activity. |
The predictable yet powerful influence of fluorine has made it an indispensable element in the design of new molecules for a wide array of applications. In medicinal chemistry, approximately 25% of all modern pharmaceuticals contain fluorine atoms, a testament to its utility in drug design. amadischem.com The ability to enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties makes fluorination a key strategy in the development of new therapeutic agents. amadischem.com
Beyond pharmaceuticals, fluorinated compounds are integral to the creation of advanced functional materials. nih.gov Fluoropolymers, for example, are renowned for their high thermal stability and chemical resistance. nih.gov In materials science, the incorporation of fluorine into organic structures is a proven method for developing materials with unique optical and electronic properties, finding applications in areas such as liquid crystals and organic light-emitting diodes (OLEDs). nih.govgoogle.com The strategic placement of fluorine atoms can significantly impact the intermolecular interactions and packing of molecules in the solid state, leading to materials with desired functionalities. sigmaaldrich.com
Overview of Tetrahydronaphthalene Scaffolds in Organic and Material Sciences
The 1,2,3,4-tetrahydronaphthalene, or tetralin, scaffold is a bicyclic hydrocarbon consisting of a fused benzene (B151609) ring and a cyclohexane (B81311) ring. This structural motif is prevalent in a variety of natural products and has been extensively utilized as a building block in the synthesis of pharmaceuticals and other biologically active molecules. nih.govresearchgate.net The conformational flexibility of the alicyclic ring combined with the rigidity of the aromatic portion provides a versatile framework for the spatial presentation of functional groups.
In medicinal chemistry, tetralin derivatives have been explored for their potential as anticancer, anti-inflammatory, and central nervous system active agents. nih.gov The tetralin scaffold can serve as a rigid mimic of more flexible structures, aiding in the design of compounds with improved receptor binding and selectivity.
In material sciences, tetrahydronaphthalene derivatives have been investigated for their potential use in liquid-crystalline mixtures. google.com The shape and electronic properties of the tetralin core can be tailored through substitution to influence the mesomorphic properties of the resulting materials.
Research Rationale for Investigating 5,7-Difluoro-1,2,3,4-tetrahydronaphthalene
The study of this compound is driven by the desire to understand and harness the combined effects of the tetralin scaffold and specific difluorination of the aromatic ring. This particular substitution pattern offers a unique opportunity to explore fundamental aspects of fluorine chemistry and to develop new chemical entities with potentially valuable properties.
The synthesis of specifically substituted polyfluorinated carbocycles like this compound presents a significant challenge and, therefore, a fertile ground for the development of new synthetic methodologies. The preparation of this compound would likely involve the reduction of its corresponding ketone precursor, 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-one. uni.lu Investigating various reduction methods, such as catalytic hydrogenation or chemical reductions like the Clemmensen or Wolff-Kishner reactions, for this specific substrate would contribute to the broader understanding of how fluorine substituents influence the reactivity of neighboring functional groups.
Furthermore, the development of efficient and selective methods for the synthesis of fluorinated tetralins is of great interest for accessing novel building blocks for medicinal chemistry and materials science. Research in this area contributes to the expanding toolbox of organofluorine chemistry.
The 5,7-difluoro substitution pattern on the tetralin scaffold provides an excellent model system for studying structure-reactivity relationships in polyfluorinated carbocycles. The two fluorine atoms, positioned meta to each other on the aromatic ring, exert strong inductive electron-withdrawing effects, which can significantly influence the reactivity of both the aromatic and alicyclic rings.
By studying the chemical transformations of this compound, researchers can gain valuable insights into how the electronic perturbations caused by the fluorine atoms are transmitted through the molecular framework. This knowledge is crucial for the rational design of more complex fluorinated molecules with tailored properties. For example, understanding how the difluorination pattern affects the reactivity of the benzylic positions of the alicyclic ring could inform the design of new drug candidates or polymer precursors. The study of such relationships is fundamental to advancing our ability to predict and control the behavior of fluorinated organic compounds. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H10F2 |
|---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10F2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h5-6H,1-4H2 |
InChI Key |
GTZDKKUFYHTVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2F)F |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 5,7 Difluoro 1,2,3,4 Tetrahydronaphthalene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. In the case of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalene, the reaction's feasibility and outcome are dictated by the electronic effects of the fluorine atoms and the alkyl portion of the molecule.
The two fluorine atoms at positions 5 and 7 profoundly impact the reactivity of the aromatic ring. Fluorine is an unusual substituent in the context of EAS as it is deactivating yet ortho-, para-directing.
Reactivity: Fluorine is the most electronegative element, and it deactivates the aromatic ring towards electrophilic attack through a strong negative inductive effect (-I effect). This effect withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene (B151609) or tetralin. The presence of two fluorine atoms further amplifies this deactivation.
Regioselectivity: Despite its inductive electron withdrawal, fluorine possesses lone pairs of electrons in its p-orbitals that can be donated to the aromatic pi-system through resonance (+R or +M effect). This resonance effect preferentially stabilizes the arenium ion intermediates formed during ortho and para attack. In this compound, the available positions for substitution are C6 and C8. The fluorine at C5 directs electrophiles to the ortho position (C6) and the para position (which is part of the fused ring). The fluorine at C7 directs to its ortho positions (C6 and C8). Therefore, electrophilic attack is anticipated to occur at the C6 and C8 positions. The combined directing effects of the two fluorine atoms and the activating, ortho-, para-directing effect of the fused alkyl ring (a weak activating group) will determine the final product distribution. The C6 position is ortho to both fluorine atoms, while the C8 position is ortho to the C7-fluorine. Steric hindrance from the adjacent alicyclic ring might also influence the regiochemical outcome, potentially favoring substitution at the less hindered C6 position.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -F (Fluoro) | Strong | Weak | Deactivating | Ortho, Para |
| -Alkyl (fused ring) | Weak | N/A (Hyperconjugation) | Activating | Ortho, Para |
While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the principles of electrophilic aromatic substitution on deactivated aromatic rings. These reactions would likely require more forcing conditions (e.g., stronger acids, higher temperatures) than those used for tetralin itself.
Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. For a deactivated substrate like this compound, fuming nitric acid might be necessary. The expected products would be 6-nitro-5,7-difluoro-1,2,3,4-tetrahydronaphthalene and potentially 8-nitro-5,7-difluoro-1,2,3,4-tetrahydronaphthalene. The nitration of the related compound 1,2-dimethoxybenzene to 1,2-dimethoxy-4-nitrobenzene proceeds readily, but the subsequent nitration to a dinitro product requires harsher conditions like fuming nitric acid, illustrating the increased difficulty of substitution on a deactivated ring thieme-connect.de.
Halogenation: Electrophilic halogenation (e.g., with Br₂ or Cl₂) would require a Lewis acid catalyst such as FeBr₃ or AlCl₃. The reaction would be slower than that of tetralin. The substitution pattern is expected to follow the directing effects of the fluorine atoms, leading to 6-halo and/or 8-halo derivatives.
Sulfonation: Sulfonation with fuming sulfuric acid would likely lead to the formation of this compound-6-sulfonic acid and/or the 8-sulfonic acid isomer. This reaction is typically reversible.
Nucleophilic Substitution Reactions and Transformations
Nucleophilic substitution reactions on the this compound scaffold can be categorized into those involving the side-chain and those directly on the aromatic ring.
The aliphatic portion of this compound can undergo functionalization, for instance, through free-radical substitution at the benzylic positions (C1 and C4), which are activated by the adjacent aromatic ring. However, the presence of electronegative fluorine atoms on the aromatic ring might slightly decrease the stability of the benzylic radical compared to unsubstituted tetralin. Reactions such as benzylic bromination using N-bromosuccinimide (NBS) could introduce a functional group handle for further transformations.
Aromatic nucleophilic substitution (SNAr) is a plausible reaction pathway for fluorinated aromatic compounds, but it typically requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group (in this case, a fluorine atom). In this compound, the fluorine atoms are the potential leaving groups. However, the molecule lacks the requisite strong electron-withdrawing groups to sufficiently activate the ring for SNAr under standard conditions. nih.govmasterorganicchemistry.comsemanticscholar.org
For an SNAr reaction to occur, a strong nucleophile would attack the carbon atom bearing a fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is key to the reaction's success. Without additional activating groups, the SNAr potential of this compound is low. If, for example, a nitro group were introduced at the C6 or C8 position, the molecule would become significantly more susceptible to nucleophilic attack, with the fluorine at C5 or C7 acting as the leaving group.
Table 2: Requirements for Aromatic Nucleophilic Substitution (SNAr)
| Requirement | Status in this compound |
|---|---|
| Good Leaving Group | Yes (-F) |
| Strong Nucleophile | Required from external reagent |
| Strong Electron-Withdrawing Group (ortho/para to LG) | Absent |
| Overall SNAr Potential | Low (unless further functionalized) |
Oxidation and Reduction Pathways
The oxidation and reduction reactions of this compound can target either the aromatic or the alicyclic part of the molecule.
Oxidation: The alicyclic ring is susceptible to oxidation, particularly at the benzylic positions (C1 and C4). Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the benzylic methylenes. Depending on the reaction conditions, this can lead to the formation of ketones (tetralones) or potentially ring-opening to dicarboxylic acids. For the parent compound, tetralin, oxidation with air can yield tetralone or tetralol schultzchem.com. The aromatic ring itself is generally resistant to oxidation due to its aromatic stability and the deactivating effect of the fluorine atoms. Dehydrogenation of the alicyclic ring to form the corresponding dihydronaphthalene or fully aromatic naphthalene (B1677914) derivative is also a possible oxidative pathway, often requiring a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.
Reduction: The aromatic ring of this compound is already in a partially reduced state compared to 1,3-difluoronaphthalene. Further reduction of the aromatic ring would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature or a Birch reduction (dissolving metal in liquid ammonia with an alcohol). researchgate.net The Birch reduction would likely lead to a non-conjugated diene. Given the stability of the aromatic ring, selective reduction of other functional groups on the molecule, if present, would be more common.
Selective Oxidation of the Alicyclic Ring System
The selective oxidation of the alicyclic ring in this compound is a key transformation, primarily targeting the benzylic carbons (C1 and C4) due to their activation by the adjacent aromatic ring. These positions are susceptible to oxidation to form alcohols, ketones, or other oxygenated derivatives without disrupting the fluorinated aromatic system.
Research on the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), provides insight into the expected reactivity. For instance, tetralin can be oxidized by air in the liquid phase to generate tetralone and tetralol schultzchem.com. This type of autoxidation is a radical-mediated process. In biochemical contexts, bacterial dioxygenases can hydroxylate the aromatic ring of tetralin, which is then further dehydrogenated by NAD-dependent enzymes, demonstrating the susceptibility of the ring system to enzymatic oxidation researchgate.net. Similar methodologies can be applied to its difluorinated analog.
Common laboratory reagents for this transformation include chromium-based oxidants, permanganates, and peroxides. The choice of oxidant and reaction conditions allows for control over the oxidation state of the product. For example, milder conditions might favor the formation of the corresponding alcohol (5,7-difluoro-1,2,3,4-tetrahydronaphth-1-ol), while more vigorous conditions would yield the ketone (5,7-difluoro-3,4-dihydronaphthalen-1(2H)-one).
Table 1: Oxidizing Agents for Alicyclic Ring Oxidation
| Oxidizing Agent | Typical Product(s) | Reaction Conditions |
|---|---|---|
| Chromic Acid (H₂CrO₄) | Ketone | Acidic, aqueous |
| Potassium Permanganate (KMnO₄) | Ketone / Carboxylic Acid | Basic, aqueous; temperature-dependent |
| Oxygen (Air) | Ketone, Alcohol | Liquid phase, often with radical initiator |
Reduction of Aromatic and Carbonyl Systems
The reduction of this compound and its derivatives can be directed at either the aromatic ring or at carbonyl groups introduced through oxidation.
Reduction of Carbonyl Systems: A carbonyl group, such as in 5,7-difluoro-3,4-dihydronaphthalen-1(2H)-one, can be readily reduced. The choice of reducing agent determines the final product.
Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents that reduce ketones to secondary alcohols libretexts.orgyoutube.com. LiAlH₄ is a significantly stronger reducing agent than NaBH₄ libretexts.orgyoutube.com. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon libretexts.org.
Deoxygenation Reactions: To completely remove the carbonyl oxygen and form a methylene (-CH₂) group, harsher methods are required. The Wolff-Kishner reduction, which uses hydrazine (NH₂NH₂) and a strong base (like KOH) at high temperatures, is effective for base-stable compounds masterorganicchemistry.com. Alternatively, the Clemmensen reduction employs a zinc-mercury amalgam in concentrated hydrochloric acid and is suitable for acid-stable compounds youtube.comresearchgate.net.
Table 2: Common Reduction Methods for Tetralone Derivatives
| Reaction Name | Reagent(s) | Product | Conditions |
|---|---|---|---|
| Hydride Reduction | NaBH₄ or LiAlH₄ | Alcohol | Mild, typically alcoholic or ethereal solvent |
| Wolff-Kishner Reduction | NH₂NH₂, KOH | Methylene (CH₂) | Basic, high temperature (e.g., >180°C) masterorganicchemistry.com |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Methylene (CH₂) | Strongly acidic, reflux |
Reduction of Aromatic Systems: Reduction of the fluorinated benzene ring is significantly more challenging due to its aromatic stability. This transformation typically requires high-pressure catalytic hydrogenation with catalysts like rhodium or ruthenium, often under forcing conditions. The fluorine substituents can further influence the reactivity and may be susceptible to hydrogenolysis under very harsh conditions.
Functional Group Transformations and Derivatization Strategies
The this compound scaffold can be elaborated through various functional group transformations, enabling the synthesis of a wide range of derivatives. A key intermediate for these strategies is the corresponding tetralone, obtained via oxidation as described in section 3.3.1.
Starting from the tetralone, nucleophilic addition to the carbonyl group allows for the introduction of carbon-based substituents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. The tetralone can also serve as a precursor for α-functionalization. For instance, enolate formation under basic conditions followed by reaction with an electrophile (e.g., an alkyl halide) can introduce substituents at the C2 position.
Another powerful strategy for building the core structure with desired functionality is the Stobbe condensation. For example, a related dimethoxy benzaldehyde can undergo Stobbe condensation with diethyl succinate, followed by hydrolysis, hydrogenation, and cyclization to yield a tetralonecarboxylic acid intermediate researchgate.net. This approach builds the alicyclic ring and incorporates a carboxylic acid functional group simultaneously, which can be further modified.
Rearrangement Reactions and Cycloadditions
Intramolecular rearrangements of the this compound skeleton can lead to novel structural motifs. While specific examples for this exact compound are not extensively documented, analogous systems demonstrate the potential for such reactions. Photochemical ring expansions, for example, have been used to convert four-membered oxetane rings into five-membered tetrahydrofuran derivatives through the formation and rearrangement of ylide intermediates d-nb.info. A suitably functionalized derivative of this compound could potentially undergo similar skeletal reorganizations, such as ring expansion of the alicyclic ring to form a seven-membered ring under appropriate conditions (e.g., via a Wagner-Meerwein type rearrangement of a carbocation intermediate).
The tetrahydronaphthalene framework can be a platform for intermolecular cycloaddition reactions to construct more complex polycyclic systems. The [4+3] cycloaddition is a powerful method for synthesizing seven-membered rings, typically involving the reaction of a 4π-electron component (a diene) with a 3-atom, 2π-electron component (an allyl cation or its equivalent) . A derivative of this compound could be engineered to act as the diene component. For instance, the introduction of a double bond into the alicyclic ring would create a diene system capable of participating in cycloadditions.
Other annulation strategies, such as [3+3] and [3+2] cycloadditions, are also prevalent in synthetic chemistry for constructing six- and five-membered rings, respectively nih.gov. These reactions often involve cascade processes where an initial Michael addition is followed by an intramolecular cyclization nih.gov. By introducing appropriate functional groups onto the this compound core, it could serve as a substrate in these powerful ring-forming methodologies.
Kinetic and Thermodynamic Studies of Key Reactions and Processes
Thermodynamic data from the National Institute of Standards and Technology (NIST) provide information on the stability of the core structure nist.gov. For example, the standard molar enthalpy of formation for liquid tetralin indicates the energy change when the compound is formed from its constituent elements in their standard states. The enthalpy of combustion measures the energy released upon complete oxidation. These values are crucial for calculating reaction enthalpies and understanding the energy balance of chemical processes.
Table 3: Selected Thermodynamic Properties of 1,2,3,4-Tetrahydronaphthalene (Liquid Phase)
| Property | Value | Units |
|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfH°liquid) | -66.5 ± 1.3 | kJ/mol |
| Standard Molar Enthalpy of Combustion (ΔcH°liquid) | -5296.3 ± 1.1 | kJ/mol |
| Standard Molar Entropy (S°liquid) | 250.62 ± 0.25 | J/mol·K |
| Molar Heat Capacity (Cp,liquid) | 196.86 | J/mol·K |
Data sourced from the NIST Chemistry WebBook for C₁₀H₁₂ nist.gov.
Kinetic studies would involve measuring the rate of a specific reaction (e.g., oxidation of the alicyclic ring) as a function of reactant concentrations, temperature, and catalyst. Such experiments would yield the reaction order, rate constant (k), and activation energy (Ea), providing a quantitative measure of the reaction's speed and its sensitivity to temperature. The fluorine atoms in this compound are expected to influence reaction kinetics through inductive effects, potentially altering the activation energies of reactions compared to the non-fluorinated parent compound.
Structure Reactivity Relationships and Analogues of 5,7 Difluoro 1,2,3,4 Tetrahydronaphthalene
Comparative Studies with Monofluoro-, Trifluoro-, and Non-fluorinated Tetrahydronaphthalenes
The properties of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalene can be best understood by comparing it to its non-fluorinated, monofluoro-, and trifluoro- counterparts. The number and position of fluorine atoms systematically tune the molecule's characteristics. numberanalytics.comnih.gov
Non-fluorinated (1,2,3,4-Tetrahydronaphthalene): This parent compound has an electron-rich aromatic ring due to the electron-donating nature of the fused alkyl portion. It is relatively reactive towards electrophilic aromatic substitution.
Monofluoro-Tetrahydronaphthalenes: The introduction of a single fluorine atom deactivates the ring compared to the parent compound but less so than in the difluoro analog. The position of the fluorine atom dictates the regioselectivity of further reactions.
This compound: With two electron-withdrawing fluorine atoms, this compound exhibits significantly lower reactivity in electrophilic substitutions. The directing effects of the two fluorine atoms converge on the C-6 and C-8 positions, making these the most activated sites on a generally deactivated ring.
Trifluoro-Tetrahydronaphthalenes: Adding a third fluorine atom would further deactivate the aromatic ring, making electrophilic substitution extremely difficult. When fluorine atoms are placed on the saturated ring, as in some novel trifluorinated tetralins, the primary impact is on conformation, where the molecule can be locked into a predictable half-chair. nih.gov
The following table provides a qualitative comparison of these classes of compounds.
| Compound Class | Predicted Reactivity (Electrophilic Aromatic Substitution) | Key Electronic Feature | Primary Conformational Influence |
| Non-fluorinated Tetralin | High | Alkyl group donation activates the ring. | Flexible half-chair equilibrium. |
| Monofluoro-Tetralin | Moderate | One fluorine atom provides moderate inductive deactivation. numberanalytics.com | Minor perturbation of half-chair equilibrium. |
| 5,7-Difluoro-Tetralin | Low | Two fluorine atoms provide strong inductive deactivation. numberanalytics.com | Subtle electronic influence on half-chair equilibrium. |
| Trifluoro-Tetralin (aromatic) | Very Low | Three fluorine atoms cause very strong inductive deactivation. | Minimal, as fluorines are on the rigid aromatic ring. |
| Trifluoro-Tetralin (aliphatic) | High (aromatic part) | The aromatic ring remains activated by the alkyl portion. | Significant; can lock the half-chair conformation via stereoelectronic effects. nih.gov |
Design Principles for Novel Fluorinated Tetralin Derivatives
The tetralin scaffold is a valuable motif in medicinal chemistry and materials science, and fluorination offers a powerful tool for modulating its properties. nih.govnih.gov The design of new derivatives based on the this compound structure follows established principles of medicinal and physical organic chemistry.
The rational design of new fluorinated tetralins involves strategically modifying the scaffold to achieve desired outcomes, such as enhanced biological activity, improved metabolic stability, or specific photophysical properties. rsc.orgnih.gov
Tuning Lipophilicity and Dipole Moment: The 5,7-difluoro substitution pattern significantly increases the molecule's polarity and dipole moment compared to the parent tetralin. Further modifications, such as adding polar functional groups or additional fluorine atoms, can be used to fine-tune these properties. For example, creating "Janus face" molecules, where one side is fluorinated (polar) and the other is hydrogenated (non-polar), can lead to compounds with exceptionally high dipole moments. st-andrews.ac.uk
Blocking Metabolic Sites: Fluorine atoms can be introduced at positions susceptible to metabolic oxidation (a common pathway for drug deactivation). The strength of the C-F bond makes it resistant to cleavage, thereby enhancing the metabolic stability and half-life of a drug candidate.
Modulating Acidity/Basicity: The electron-withdrawing nature of the difluorinated aromatic ring will decrease the basicity (increase the acidity) of any attached amino or hydroxyl groups. This principle is used to adjust the pKa of functional groups to optimize target binding or solubility.
Systematic exploration of isomers and homologs is a key strategy for understanding structure-property relationships and discovering novel compounds with superior characteristics.
Isomeric Systems: The properties of difluorotetralin are highly dependent on the substitution pattern. For example, a 6,7-difluoro isomer would have a different dipole moment and reactivity profile than the 5,7-difluoro isomer. In the 6,7-isomer, the directing effects of the two fluorine atoms would not reinforce each other in the same way, leading to a more complex mixture of products in electrophilic substitution reactions. Computational studies can predict the properties of various isomers, guiding synthetic efforts toward the most promising candidates. mdpi.com
Stereochemical Implications of the Tetrahydronaphthalene Ring System and Fluorine Substitution
The tetrahydronaphthalene scaffold, which consists of a fused benzene (B151609) ring and a cyclohexene-like ring, possesses a unique three-dimensional structure that is fundamental to its reactivity and interactions with biological systems. The partially saturated ring is not planar and adopts a puckered "half-chair" conformation. This inherent non-planarity is a critical source of stereoisomerism.
The introduction of substituents, such as fluorine atoms, onto this scaffold has profound stereochemical consequences. In the case of this compound, the fluorine atoms are located on the aromatic portion of the molecule. While the unsubstituted parent molecule itself is achiral due to rapid interconversion between its two enantiomeric half-chair conformations, the presence of the two fluorine atoms on the aromatic ring is significant. They create a dissymmetric environment that becomes stereochemically decisive when further substitution or interaction occurs, particularly on the saturated ring.
If a substituent is introduced at one of the saturated carbon atoms (C1, C2, C3, or C4), a chiral center is created. For instance, the synthesis of a derivative like 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol (B12433826) would result in a chiral molecule. The fluorine atoms at positions 5 and 7 ensure that the molecule cannot have a plane of symmetry, leading to the existence of stable enantiomers, (R)- and (S)-isomers, which are non-superimposable mirror images. The synthesis and separation of specific enantiomers of related fluorinated heterocyclic analogues, such as (R)- and (S)-5,7-Difluorochroman-4-ol, underscore this principle. bldpharm.com
Furthermore, the stereoelectronic properties of fluorine influence the conformational equilibrium of the saturated ring. Fluorine is the most electronegative element, and its presence can lead to significant dipole-dipole and hyperconjugative interactions that stabilize or destabilize certain ring conformations. researchgate.netbiorxiv.org Studies on related fluorinated cyclic systems, such as piperidines, have shown that the conformational preference is a complex interplay of electrostatic interactions, steric factors, and hyperconjugation. d-nb.info For example, the gauche effect, an attraction between vicinal electronegative substituents, can favor specific puckered conformations. nih.gov
The polarity of the surrounding medium or solvent can also play a crucial role in dictating conformational preferences. d-nb.info Research on fluorinated piperidine (B6355638) derivatives has demonstrated that increasing solvent polarity can invert the conformational equilibrium, favoring the more polar conformer. d-nb.info This solvent-induced effect on the ring pucker has also been observed in other fluorinated ring systems like prolines. biorxiv.orgbiorxiv.org While direct experimental data for this compound is limited, these established principles suggest that its conformational landscape would similarly be sensitive to its environment.
The following interactive table summarizes findings from a study on Boc-protected 3,5-difluoropiperidine, a related fluorinated cyclic system, illustrating the significant impact of solvent polarity on the stability of different conformers. This serves as a model for the types of stereoelectronic effects that fluorine substitution can exert.
Advanced Applications and Role As a Building Block in Chemical Synthesis and Materials Science Research
Precursor in the Synthesis of Complex Organic Molecules
The rigid, yet non-planar, structure of the tetrahydronaphthalene skeleton, combined with the electronic influence of its two fluorine atoms, makes 5,7-Difluoro-1,2,3,4-tetrahydronaphthalene an attractive starting point for the construction of intricate molecular architectures.
In asymmetric synthesis, chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. google.com While classic auxiliaries are typically removed after serving their purpose, the this compound moiety can be integrated as a permanent chiral component in the final structure of a complex molecule.
A prominent example is its role in the synthesis of Nirogacestat, a gamma-secretase inhibitor approved for the treatment of desmoid tumors. researchgate.net The IUPAC name for Nirogacestat is (S)-2-((S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. researchgate.net A key fragment of this drug is the chiral amine, (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-3-amine. The synthesis of this specific enantiomer is crucial for the drug's biological activity. The fluorinated tetrahydronaphthalene core provides a conformationally restricted backbone, and its chirality, established during synthesis, is transferred to the final active pharmaceutical ingredient. This demonstrates the utility of the compound not as a removable auxiliary, but as a foundational chiral building block in modern medicinal chemistry.
Molecular scaffolds are core structures used to present functional groups in a defined three-dimensional arrangement. This spatial control is fundamental to creating molecules that can mimic biological structures or participate in complex host-guest interactions. The tetrahydronaphthalene framework is recognized as a promising scaffold for α-helix mimicry, where appended side chains can replicate the spatial orientation of amino acid residues in a protein's helical secondary structure. beilstein-journals.org
The 1,3,5,7-tetrasubstituted tetrahydronaphthalene system, for instance, has been synthesized to mimic the i, i+3, and i+4 positions of an α-helix. beilstein-journals.org By extension, the this compound core offers a valuable platform for designing new scaffolds. The fluorine atoms influence the scaffold in several key ways:
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the acidity, basicity, and hydrogen-bonding capabilities of nearby functional groups.
Conformational Control: The substitution pattern can influence the preferred half-chair conformation of the saturated ring, leading to a more predictable orientation of appended groups. researchgate.net
Enhanced Binding: The fluorine atoms can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, potentially improving the binding affinity and selectivity of the scaffold to its biological target.
Integration into Polymer and Liquid Crystal Science Research
The unique properties imparted by fluorine atoms—such as high thermal stability, chemical resistance, and specific electronic effects—make fluorinated compounds highly desirable in materials science.
The incorporation of fluorine into polymers is a well-established strategy for modifying their properties. For example, polyfluorene copolymers that contain 2,5-difluoro-1,4-phenylene units exhibit stable blue luminescence, a desirable trait for organic light-emitting diodes (OLEDs). semanticscholar.org The introduction of fluorine can enhance thermal and chemical stability, improve charge-transporting properties, and tune the electronic energy levels of the polymer. semanticscholar.org
Integrating the this compound moiety into a polymer backbone or as a pendant group is a logical extension of these design principles. Such integration could be expected to:
Increase the glass transition temperature (Tg) due to the rigid bicyclic structure.
Enhance solubility in specific organic solvents.
Modify the polymer's electronic characteristics for applications in organic electronics.
Improve metabolic stability in polymers designed for biomedical applications. tandfonline.com
Fluorinated compounds are critical components in modern liquid crystal displays (LCDs), particularly for active matrix applications like thin-film transistor (TFT) displays. The introduction of fluorine atoms can significantly influence key properties such as dielectric anisotropy (Δε), birefringence (Δn), and melting point.
Research has specifically demonstrated the utility of the this compound core in this field. researchgate.nettandfonline.comtandfonline.com Scientists have synthesized a series of 6-Aryl-5,7-difluoro-1,2,3,4-tetrahydronaphthalenes, starting from the precursor This compound-2-one . researchgate.nettandfonline.com The fluorine atoms at the 5- and 7-positions contribute a large dipole moment along the molecular long axis, which serves to significantly increase the dielectric anisotropy (Δε). tandfonline.com Liquid crystal mixtures formulated with these compounds show excellent co-solubility, a wide nematic temperature range, and a low melting point, making them highly useful for designing new mixtures for advanced TFT displays. researchgate.nettandfonline.com
| Compound Class | Key Precursor | Resulting Properties in Mixtures | Application |
|---|---|---|---|
| 6-Aryl-5,7-difluoro-1,2,3,4-tetrahydronaphthalenes | This compound-2-one | Wide nematic temperature range, low melting point, very large dielectric anisotropy (Δε) | Active Matrix LCDs (TFT-Displays) |
| 6-Aryl-5-fluoro-1,2,3,4-tetrahydronaphthalenes | 6-Substituted 2-Naphthols | Good co-solubility, moderate birefringence (Δn) | Active Matrix LCDs |
| 5,6-Difluoro-1,2,3,4-tetrahydronaphthalenes | 2-Naphthols | Contributes to overall mixture stability and properties | Active Matrix LCDs |
Contribution to Agrochemical Research as Synthetic Intermediates
In agrochemical research, as in pharmaceuticals, there is a continuous search for new, biologically active molecules that can act as effective and safe pesticides, herbicides, or fungicides. The introduction of fluorine is a common strategy to enhance the metabolic stability and efficacy of these agents. wipo.int
The synthesis of complex, stereochemically defined intermediates is a shared challenge between pharmaceutical and agrochemical development. The synthetic pathways developed for intermediates like (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-3-amine (for Nirogacestat) serve as a blueprint for creating other high-value chiral building blocks. researchgate.net The precursor ketone, 5,7-Difluoro-1-tetralone , can be synthesized via an intramolecular Friedel-Crafts reaction from 4-(2,4-Difluorophenyl)butyric acid, demonstrating a scalable route to this key intermediate. prepchem.com
Role in Optoelectronic Materials Research (e.g., organic semiconductors)
The this compound scaffold serves as a crucial structural core in the development of advanced optoelectronic materials, particularly in the field of liquid crystals. Derivatives of this compound have been specifically designed and synthesized for their advantageous properties as components in liquid crystal mixtures, including those intended for ferroelectric applications.
The introduction of the difluorinated tetralin moiety into larger mesogenic molecules is a strategic approach to fine-tune the physical properties of the resulting material. These properties are critical for performance in display technologies. A key patent discloses a series of this compound derivatives suitable as components for ferroelectric liquid crystal mixtures. wipo.int The general structure of these derivatives allows for the connection of various mesogenic (liquid crystal-forming) groups to the central difluorinated tetralin core.
The generic formula for these derivatives is specified as: R¹(-A¹-M¹)ₐ(-A²-M²)ₑ-B(-M³-A³)ₑ(-M⁴-A⁴)ᵈ-R²
In this structure, 'B' represents the this compound unit, while the other components are variable structural elements that together form the complete liquid crystal molecule. wipo.int The fluorine atoms on the aromatic portion of the tetralin core are particularly important as they modify the electronic characteristics and intermolecular interactions of the molecule, which in turn influences the bulk properties of the liquid crystal phase, such as dielectric anisotropy, optical birefringence, and switching behavior.
Similarly, related structures like 6,7-difluoro-1,2,3,4-tetrahydronaphthalene derivatives have also been investigated for their utility in liquid-crystalline mixtures for ferroelectric displays. google.com The strategic placement of fluorine atoms is a well-established method in the design of liquid crystals for modulating their mesophase behavior and electro-optical response. beilstein-journals.org The tetralin's partially saturated ring introduces a non-planar, bent shape to the molecular core, which can be beneficial for disrupting crystal packing and promoting the desired liquid crystalline phases over a broad temperature range.
| Component | Description | Function |
|---|---|---|
| B | This compound | Central structural core unit |
| R¹, R² | Terminal groups (e.g., alkyl, alkoxy, cyano) | Influence melting point and mesophase stability |
| A¹, A², A³, A⁴ | Aromatic or cycloaliphatic rings (e.g., 1,4-phenylene, pyrimidine-2,5-diyl, trans-1,4-cyclohexylene) | Form the rigid part of the mesogenic unit, contributing to rod-like shape |
| M¹, M², M³, M⁴ | Linking groups (e.g., -COO-, -O-, single bond) | Connect the core, ring systems, and terminal groups |
| a, b, c, d | Integers (typically 0 or 1) | Indicate the presence or absence of a particular structural unit |
Advanced Catalyst Design and Development (as ligand components or supports)
In the realm of advanced catalyst design, fluorinated organic molecules are frequently employed as ligands or ligand components to modulate the electronic properties and stability of metal catalysts. The high electronegativity of fluorine can significantly influence the reactivity and selectivity of a catalytic center. For instance, fluorinated ligands are used in various palladium-catalyzed reactions to enhance catalyst performance. acs.orgnih.gov
However, based on a comprehensive review of available scientific literature and patent databases, there is no specific, documented application of this compound as a ligand, a ligand component, or a catalyst support in advanced catalyst design. While the synthesis of fluorinated tetralins often involves catalysis nih.govnih.gov, the compound itself does not appear to be utilized as a building block for catalysts. The research in catalysis tends to focus on other fluorinated structural motifs, such as pentafluorophenyl groups or ligands with fluorine atoms positioned closer to a metal-coordinating atom, to exert a more direct electronic effect. nih.govnih.gov
Future Research Directions and Unexplored Avenues for 5,7 Difluoro 1,2,3,4 Tetrahydronaphthalene
The strategic incorporation of fluorine atoms into organic scaffolds continues to be a powerful tool in medicinal chemistry and materials science. 5,7-Difluoro-1,2,3,4-tetrahydronaphthalene, with its unique electronic properties imparted by the difluorinated benzene (B151609) ring fused to a saturated carbocycle, represents a valuable building block. While its current applications are noteworthy, the full potential of this compound remains to be unlocked. The following sections outline promising future research directions and unexplored avenues that could significantly expand its utility and scientific understanding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
